molecular formula C10H12ClN3O2 B1493265 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1876975-32-4

1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1493265
CAS No.: 1876975-32-4
M. Wt: 241.67 g/mol
InChI Key: SEEFKOFPOQUOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its pyrrolidine ring and a chlorinated pyrimidine moiety. The molecular formula is C9H10ClN3O2C_9H_{10}ClN_3O_2 with a molecular weight of 227.65 g/mol .

PropertyValue
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to pyrrolidine derivatives. For instance, a study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells using an MTT assay. The results indicated that these compounds exhibited structure-dependent anticancer activity, with some derivatives showing significant cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .

Case Study: Anticancer Efficacy

A549 cells were treated with a concentration of 100 µM for 24 hours, revealing varying degrees of cell viability post-treatment. The findings suggest that modifications in the chemical structure can enhance or diminish the anticancer efficacy of these compounds.

Antimicrobial Properties

The compound's potential antimicrobial activity has also been investigated. Research indicates that certain pyrrolidine derivatives possess notable antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.96 to 7.81 µg/mL, demonstrating comparable efficacy to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.96 - 7.81
Klebsiella pneumoniaeWeak inhibition observed
Escherichia coliWeak inhibition observed
Pseudomonas aeruginosaNo significant activity

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer proliferation or bacterial metabolism. For example, compounds in this class have been shown to inhibit COX-2 activity, which is crucial in inflammatory responses and cancer progression .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C11H13ClN2O2
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 2091697-79-7

The structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring substituted with a pyrimidine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to target specific proteins for degradation. For instance, research demonstrated that derivatives of this compound could effectively degrade target proteins in ovarian cancer cells, showcasing its utility in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their activity and leading to bacterial cell death. This application is particularly relevant in the context of increasing antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine and pyrrolidine derivatives. The ability to modify the compound's structure leads to a range of derivatives that may enhance its biological activity or selectivity.

Derivative Description Potential Application
Methyl esterMethyl 1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylateEnhanced solubility and bioavailability
Amine variant1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amineInvestigated for neuroprotective effects

Case Study 1: PROTAC Development

A study focused on synthesizing PROTACs using 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine derivatives showed promising results in degrading target proteins linked to tumor growth. The study outlined the synthesis process and biological evaluation, demonstrating significant anticancer efficacy in vitro .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that certain derivatives exhibited potent inhibition against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents .

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6-12-8(11)4-9(13-6)14-3-2-7(5-14)10(15)16/h4,7H,2-3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEFKOFPOQUOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.